Bis(2,5-dichlorophenyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5335-80-8 |
|---|---|
Molecular Formula |
C12H6Cl4S2 |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
1,4-dichloro-2-[(2,5-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H |
InChI Key |
QGKFQPPIXYPVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SSC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2,5 Dichlorophenyl Disulfide
X-ray Crystallography for Solid-State Structural Determination
No published single-crystal X-ray diffraction data was found for Bis(2,5-dichlorophenyl) disulfide. Such an analysis would be required to provide definitive information on its solid-state conformation and packing.
Specific bond lengths (S–S, C–S, C–C) and angles for this compound are not available without experimental crystallographic data.
The crucial C–S–S–C torsion angle and the dihedral angle between the two 2,5-dichlorophenyl rings have not been experimentally determined. These parameters are key to defining the molecule's three-dimensional shape.
A detailed analysis of intermolecular forces such as Cl···Cl interactions, potential π-stacking, or C–H···S interactions is contingent on crystallographic studies, which are currently unavailable in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Specific ¹H and ¹³C NMR spectroscopic data for this compound are not reported in the searched scientific literature. This information is essential for confirming the chemical structure in solution and understanding the electronic environment of the protons and carbon atoms.
Experimentally determined chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of this compound are not available.
The characteristic chemical shifts for the carbon atoms of the 2,5-dichlorophenyl rings and the carbon atom attached to the sulfur have not been documented.
Further research and experimental studies are necessary to elucidate the detailed structural and spectroscopic properties of this compound.
Vibrational Spectroscopy
The IR spectrum of this compound is expected to be dominated by vibrations associated with the dichlorophenyl rings and the sulfur-sulfur bond. Key absorption bands can be assigned to specific molecular motions such as stretching and bending.
The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1600–1450 cm⁻¹ region. Strong absorptions corresponding to the C-Cl stretching modes are anticipated in the 1100–800 cm⁻¹ range. The S-S stretching vibration in diaryl disulfides is characteristically weak and appears at lower frequencies, generally between 500 and 400 cm⁻¹ researchgate.netresearchgate.net. The specific substitution pattern on the benzene (B151609) rings will also give rise to characteristic out-of-plane C-H bending bands in the 900–675 cm⁻¹ region, which can help confirm the arrangement of substituents.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | > 3000 | Medium |
| Aromatic C=C Stretching | 1600 - 1450 | Medium |
| C-Cl Stretching | 1100 - 800 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |
| S-S Stretching | 500 - 400 | Weak |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about its chromophores and conjugation.
The UV-Vis spectrum of this compound is predicted to show absorptions characteristic of substituted benzene derivatives. These absorptions arise from π → π* electronic transitions within the aromatic rings. The presence of chlorine atoms as auxochromes and the disulfide linkage are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted diphenyl disulfide. Aromatic disulfides generally exhibit significant spectral variations depending on the nature and position of substituents on the aromatic rings escholarship.org.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π* | 250 - 350 |
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. A fundamental requirement for a molecule to exhibit a CD spectrum is that it must be chiral. This compound is an achiral molecule, as it possesses a plane of symmetry and lacks any stereocenters nih.gov. Consequently, it is not optically active and is not expected to produce a signal in circular dichroism studies nih.gov.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₆Cl₄S₂), the molecular weight is 356.12 g/mol nih.gov.
In mass spectrometry, particularly under electron ionization (EI), the primary fragmentation pathway for diaryl disulfides is the homolytic cleavage of the relatively weak S-S bond. This fragmentation is a characteristic feature used in the structural identification of such compounds. This cleavage results in the formation of a 2,5-dichlorophenylthiyl cation ([C₆H₃Cl₂S]⁺). The isotopic pattern of the molecular ion and its fragments will be complex due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and two sulfur atoms (³²S, ³³S, and ³⁴S isotopes).
Table 3: Expected Major Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z (for most abundant isotopes) |
| [C₁₂H₆Cl₄S₂]⁺• | Molecular Ion (M⁺•) | 354 |
| [C₆H₃Cl₂S]⁺ | Fragment Ion | 177 |
Further fragmentation of the [C₆H₃Cl₂S]⁺ ion could occur through the loss of a chlorine atom or a sulfur atom, leading to additional ions of lower mass-to-charge ratios.
Computational and Theoretical Investigations of Bis 2,5 Dichlorophenyl Disulfide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For a molecule like Bis(2,5-dichlorophenyl) disulfide, DFT calculations can provide deep insights into its geometry, orbital energies, and spectroscopic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules nih.gov.
A DFT geometry optimization of this compound would be expected to yield similar values. The optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule. Conformational analysis, which involves exploring the potential energy surface as a function of the C-S-S-C dihedral angle, would likely reveal that the gauche conformation (dihedral angle around 90°) is the most stable, consistent with experimental findings for related compounds.
Table 1: Comparison of Experimental Geometric Parameters for Bis(2,3-dichlorophenyl) disulfide and Expected DFT-Calculated Parameters for this compound
| Parameter | Experimental Value for Bis(2,3-dichlorophenyl) disulfide nih.govresearchgate.net | Expected DFT-Calculated Value for this compound |
| S-S Bond Length (Å) | 2.0252(8) | ~2.03 |
| C-S Bond Length (Å) | 1.784(2), 1.7835(19) | ~1.78 |
| C-S-S Bond Angle (°) | Not reported | ~104-107 |
| C-S-S-C Dihedral Angle (°) | 88.35(11) | ~85-95 |
Note: Expected values are based on typical results from DFT calculations on similar molecules.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the disulfide bond and the sulfur atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the aromatic rings, particularly the π* orbitals. The presence of electron-withdrawing chlorine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted diphenyl disulfide. This can influence the molecule's reactivity and its interactions with other species.
Table 2: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
These descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations.
DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
For this compound, characteristic vibrational modes would include the S-S stretching frequency, typically observed in the range of 500-540 cm-1 for diaryl disulfides. The C-S stretching vibrations would appear at higher frequencies, and various C-H and C-C stretching and bending modes of the dichlorophenyl rings would also be present. The calculated vibrational spectrum can aid in the interpretation of experimental IR and Raman spectra and provide a detailed picture of the molecule's vibrational dynamics.
Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). biochempress.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the aromatic rings and possibly n→σ* transitions involving the lone pairs of the sulfur atoms.
Furthermore, DFT can be employed to calculate NMR chemical shifts using methods such as the Gauge-Including Atomic Orbital (GIAO) method. organicchemistrydata.org These calculations provide theoretical predictions of the 1H and 13C NMR spectra. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be invaluable in assigning the signals in experimental NMR spectra and confirming the molecular structure.
Molecular Dynamics and Simulation Studies
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the analysis of its dynamic properties.
For a flexible molecule like this compound, MD simulations can provide insights into its conformational dynamics. mdpi.com By simulating the molecule's motion over a period of time, it is possible to observe transitions between different conformations and to map out the energy landscape associated with these changes. A key aspect to investigate would be the rotation around the S-S and C-S bonds.
An MD simulation of this compound would likely show that the molecule predominantly resides in the low-energy gauche conformations, with occasional transitions over the energy barriers to other conformational states. The analysis of the simulation trajectory can reveal the relative populations of different conformers and the timescales of their interconversion. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or in a biological system.
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, Van der Waals interactions)
Computational modeling of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. For this compound, while direct modeling studies are not extensively documented, significant insights can be drawn from detailed crystallographic and computational analyses of its isomer, Bis(2,3-dichlorophenyl) disulfide. nih.govscienceopen.comresearchgate.net The substitution pattern is expected to influence the nature and geometry of these non-covalent interactions, but the fundamental types of interactions are likely to be similar.
The crystal structure of aromatic compounds, particularly those with halogen substituents, is often governed by a combination of weak interactions, including hydrogen bonds, halogen-halogen interactions, and π-π stacking. In the case of dichlorophenyl disulfides, chlorine atoms play a significant role in the crystal packing through Cl···Cl interactions. These interactions, along with π-π stacking between the aromatic rings, are key stabilizing forces. scienceopen.comresearchgate.net
Table 1: Intermolecular Interaction Data for Bis(2,3-dichlorophenyl) disulfide
| Interaction Type | Distance (Å) | Reference |
|---|---|---|
| Intermolecular Cl···Cl | 3.4763 (11) | scienceopen.comnih.gov |
| π-π Stacking (Centroid-Centroid) | 3.696 (1) | nih.govscienceopen.comresearchgate.netnih.gov |
| π-π Stacking (Centroid-Centroid) | 3.641 (2) | nih.govscienceopen.comresearchgate.netnih.gov |
This interactive table summarizes the key intermolecular distances observed in the crystal structure of a closely related isomer, providing a predictive framework for this compound.
Quantum Chemical Methods Beyond DFT (e.g., Ab Initio, Semi-empirical)
While Density Functional Theory (DFT) is a workhorse in computational chemistry, other quantum chemical methods, such as ab initio and semi-empirical approaches, offer alternative perspectives and can be particularly useful for specific types of investigations. For a molecule like this compound, these methods could provide valuable data, although specific studies on this exact compound are not prominent in the literature.
Ab Initio Methods: Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, albeit at a greater computational cost. researchgate.net Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are capable of treating electron correlation effects more rigorously than standard DFT functionals. For aromatic disulfides, ab initio calculations have been employed to study the formation and cleavage of the disulfide bond and the nature of their radical anions. acs.org Such studies on para-substituted diaryl disulfides have shown that electron-withdrawing groups influence the localization of the singly occupied molecular orbital (SOMO) in the radical anion, which in turn affects the S-S bond cleavage. acs.org For this compound, with its electron-withdrawing chlorine substituents, ab initio calculations could precisely model the electronic structure, predict reaction barriers for disulfide bond scission, and elucidate the influence of the chlorine atoms on the molecule's reactivity.
Semi-empirical Methods: Semi-empirical methods, such as AM1, PM3, and the more recent OMx series, utilize approximations and parameters derived from experimental data to significantly speed up calculations. uni-muenchen.deacs.orgwikipedia.org This makes them suitable for studying large molecules and for performing preliminary conformational searches or high-throughput screening. While generally less accurate than DFT or ab initio methods, they can provide useful qualitative insights. uni-muenchen.deacs.org For organosulfur compounds, the performance of semi-empirical methods can be variable, and the parameterization for sulfur is a known challenge. uni-muenchen.de However, for a series of related compounds, they can be effective in predicting trends in properties like heats of formation and molecular geometries. For this compound, semi-empirical methods could be used to rapidly explore its conformational landscape or to model its behavior in larger systems, such as in the presence of other molecules or on a surface, before committing to more computationally expensive methods.
The choice of method depends on the specific research question. For high accuracy in electronic properties and reaction energetics, ab initio methods would be preferred. For larger systems or initial exploratory studies, semi-empirical methods offer a computationally efficient alternative.
Reaction Pathway Analysis and Transition State Modeling
The chemical reactivity of this compound is largely dictated by the disulfide bond (S-S). Computational analysis of reaction pathways and the modeling of transition states are essential to understand the mechanisms of its formation and cleavage. While specific studies on this compound are limited, research on related diaryl disulfides provides a solid foundation for understanding its potential reaction mechanisms.
A key reaction of disulfides is the cleavage of the S-S bond, which can proceed through various pathways, including radical-mediated mechanisms. nih.govbeilstein-journals.orgrsc.org Computational studies on model peptides and other disulfides have shown that radical attack on one of the sulfur atoms (an SH2 reaction) is a favored pathway for S-S bond cleavage. nih.govrsc.org The activation energy for this process can be significantly lower than for other competing reactions. nih.govrsc.org For this compound, a similar radical-initiated cleavage is expected to be a primary reaction pathway. The presence of electron-withdrawing chloro-substituents on the phenyl rings would likely influence the stability of the resulting thiyl radicals and the energetics of the transition state.
Another important aspect is the thermal or photochemical dissociation of the disulfide bond to form two thiyl radicals (ArS•). beilstein-journals.org These radicals can then participate in a variety of subsequent reactions, such as addition to alkenes or alkynes. beilstein-journals.org Computational modeling can be used to calculate the bond dissociation energy (BDE) of the S-S bond in this compound, providing a measure of its stability. The substitution pattern on the aromatic ring is known to affect the BDE.
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and the geometry of the transition state for a given reaction. nih.gov For the cleavage of the disulfide bond, computational modeling can identify the transition state structure, which is crucial for understanding the reaction kinetics. For example, in the SH2 reaction, the transition state would involve the attacking radical, the two sulfur atoms, and the leaving group. The energy of this transition state relative to the reactants determines the reaction rate.
Adsorption Studies for Surface Interaction Characterization
The interaction of this compound with surfaces is relevant for applications in materials science and catalysis. Computational adsorption studies can provide detailed information about the binding geometry, adsorption energy, and the nature of the molecule-surface interactions. Although direct adsorption studies on this compound are not widely reported, the behavior of related aromatic sulfur compounds and chlorinated aromatic compounds on various surfaces can be used to infer its properties. rsc.orgnih.govacs.orgmdpi.comcam.ac.uk
The adsorption of aromatic molecules on metal surfaces is a complex interplay of physisorption and chemisorption. uvm.edu Van der Waals interactions play a crucial role, especially in the initial physisorption stage. nih.govacs.org For aromatic molecules, π-stacking interactions with the surface can also be significant. In the case of this compound, the aromatic rings provide a pathway for such interactions.
Computational methods like DFT can be used to model the adsorption of this compound on various surfaces, such as metals or metal oxides. These calculations can predict the most stable adsorption sites, the orientation of the molecule on the surface, and the adsorption energy. For instance, it could be determined whether the molecule adsorbs parallel or perpendicular to the surface, and whether the disulfide bond remains intact or cleaves upon adsorption. Such studies are critical for understanding how this compound might modify surface properties or act as a precursor for surface-functionalization.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis(2,3-dichlorophenyl) disulfide |
| AM1 |
| PM3 |
| Møller-Plesset perturbation theory |
| Coupled Cluster theory |
| Phenyl radical |
| Thiophene |
| Benzene (B151609) |
| Naphthalene |
| Anthracene |
| Diindenoperylene |
| C60 |
| NTCDA |
| PTCDA |
| Pyridine |
| Pyrazine |
| Phenol |
| Water |
| Lindane |
| Toluene |
| Carbon disulfide |
| Diphenyl disulfide |
| Thiophenol |
| N-tosylvinylaziridines |
| Vinylcyclopropanes |
| Dibutyl disulfide |
| Allyl alcohols |
| Acrylaldehydes |
| N-methylacetamide |
| N,N'-diacetyl-cystine-N-methylamide |
| Acetyl-N-methyl dehydroalanine |
| Acetyl-N-methyl cysteinyl radical |
| Thioaldehyde |
| Thiirane |
| Di-p-tolyl disulfide |
| l,4-dihydro-2,3-benzodithine |
| 8-amino-2-naphthalene sulfonate |
| Polychlorinated dibenzo-p-dioxins |
| Dibenzofurans |
| Polychlorinated biphenyls |
| Iron |
| Copper |
| Nickel |
| Palladium |
| Silver |
| Gold |
| Platinum |
| Rhodium |
| Iridium |
| Gallium trichloride |
| Tris(bipyridine)ruthenium(II) hexafluorophosphate |
| Tris(bipyridine)ruthenium(II) chloride |
| Tris(2-phenylpyridine)iridium(III) |
| Bis(2-phenylpyridine)(bipyridine)iridium(III) hexafluorophosphate |
| Bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| Thioglycolic acid |
| Copper(II) acetate (B1210297) monohydrate |
| Copper(I) iodide |
| Potassium carbonate |
| Dimethyl sulfoxide (B87167) |
| Dimethylformamide |
| Azobisisobutyronitrile |
| Carbon monoxide |
| Hydrogen |
| Fibrinogen |
| Thrombin |
| Chymotrypsin |
| Arsenic |
| Methane |
| Methanol |
| Diphenylacetylene |
| Isocyanate |
| Isothiocyanate |
| Pentaorganyldisilanes |
| Triorganylsilanes |
| Triorgano(arylthio)silanes |
| Arenethiols |
| Pentaphenyldisilane |
| 1,1,1-triphenyl-2,2-dimethyldisilane |
| Pentamethyldisilane |
| Bis(p-fluorophenyl)disulfide |
| Triorganylsilanethiols |
| Diorganylsilanethiones |
| Disilthianes |
| Dimethylsilanethione |
| Sodium benzenesulfinate |
| Sodium arenesulfinates |
| Arenediazonium tetrafluoroborates |
| Benzenethiolates |
| Diphenyl diselenide |
| Methoxy substituted benzyl (B1604629) phenyl sulfides |
| L-gulose |
| L-galactose |
| 6-S-phenyl-6-thio-D-hexoses |
| p-dimethyl aniline |
| Sulfur monochloride |
| ortho-carboxydiphenyl disulfide |
| para-dimethylaminodiphenyl disulfide |
| para-nitrodiphenyl disulfide |
| Boron nitride nanotube |
| 2-(chloromethyl)benzimidazole |
| 2,3-dichlorobenzethiol |
| Lead(II) chloride |
| Celite |
| Ethyl acetate |
| Hexane |
| 1,4-Dichlorobenzene (B42874) |
| 1,4-Dichloro-2-nitrobenzene |
| 2,5-Dichlorobenzenethiol |
| bis(pentachlorophenyl)disulfide |
| diphenyldisulfide |
| bis(4-amino-2-chlorophenyl)disulfide |
| 2-methylpyridine |
| Copper(II) thiocyanate |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) |
| Polyethylene (B3416737) glycol |
| bis-(sodium-sulfopropyl)-disulfide |
| 3-mercapto-1-propanesulfonate |
| 4,4′-biphenyl dianion |
| 1-cyano-3,4-dimethylphosphole |
| 4,4′-p-biphenyl bisphosphinidene |
| bisphosphine |
| 4,4′-p-biphenyl bisphosphirene |
| terpyridine |
| methyldisulfide |
| Fe(II) |
| Co(II) |
| Zn(II) |
| Thiol |
| Dithiothreitol |
Reaction Mechanisms and Chemical Transformations Involving Bis 2,5 Dichlorophenyl Disulfide
Disulfide Bond Cleavage Reactions
The cleavage of the disulfide bond in bis(2,5-dichlorophenyl) disulfide is a key reaction pathway, leading to the formation of reactive intermediates that can be utilized in further synthetic transformations. This cleavage can be induced by thermal or photochemical means, reduction, nucleophilic attack, or through catalysis by transition metals.
Under photoirradiation, organic disulfides like this compound can undergo homolytic cleavage of the S-S bond to generate two equivalents of the corresponding thiyl radical (2,5-dichlorophenylthiyl radical). beilstein-journals.org These sulfur-centered radicals are versatile reactive intermediates in organic synthesis. dundee.ac.uk The generation of thiyl radicals from disulfides is a key step in initiating various radical chain reactions. beilstein-journals.orgdundee.ac.uk
Thiyl radicals are known to participate in a range of chemical transformations, including:
Addition to Unsaturated Bonds: They can add to alkenes and alkynes, initiating cyclization cascades or hydrothiolation reactions. beilstein-journals.orgdundee.ac.uk
Hydrogen Atom Transfer (HAT): Thiyl radicals can act as hydrogen atom transfer agents, a property that is leveraged in certain photocatalytic reactions. beilstein-journals.org For instance, a thiyl radical can abstract a hydrogen atom from a suitable donor, generating a new carbon-centered radical and a thiol. beilstein-journals.org
Catalysis: Due to their ability to be generated under mild conditions and their specific reactivity, thiyl radicals derived from disulfides can serve as catalysts or co-catalysts in photoredox reactions. beilstein-journals.org
The general mechanism for thiyl radical generation is depicted below:
Scheme 1: Homolytic cleavage of this compound to form thiyl radicals.
The disulfide bond of this compound can be cleaved by reducing agents to yield two molecules of the corresponding thiol, 2,5-dichlorobenzenethiol. This is a characteristic reaction of disulfides. evitachem.comwikipedia.org A variety of reducing agents can be employed for this transformation. Hydride reagents such as sodium borohydride (B1222165) are commonly used for the reduction of diaryl disulfides. wikipedia.org
While specific studies on the reduction of this compound with borane (B79455) ammonia (B1221849) (BH₃NH₃) are not extensively detailed in the literature, the reaction is expected to proceed based on the known reactivity of boranes as reducing agents for disulfides. The mechanism would likely involve the transfer of a hydride from the borane complex to one of the sulfur atoms, followed by protonation to yield the thiol.
The general reaction for the reductive cleavage is as follows:
Scheme 2: Reductive cleavage of this compound.
The sulfur-sulfur bond in this compound is susceptible to cleavage by nucleophiles. evitachem.com This reaction results in the formation of a thiolate anion and a new sulfur-substituted compound. The general mechanism involves the attack of a nucleophile (Nu⁻) on one of the sulfur atoms, leading to the displacement of the other sulfur atom as a thiolate anion (2,5-dichlorophenylthiolate).
The resulting 2,5-dichlorophenylthiolate is a potent nucleophile itself and can participate in subsequent reactions, such as nucleophilic substitution with alkyl halides to form thioethers. wikipedia.org
Transition metals can catalyze the cleavage of the disulfide bond in diaryl disulfides. mdpi.com Nickel and copper catalysts, for example, are known to facilitate reactions involving disulfides. mdpi.comrsc.org In some instances, the reaction can proceed via cleavage of the C–S bond rather than the S–S bond, leading to different product outcomes. rsc.org In the context of cross-coupling reactions, a nickel catalyst in the presence of a reducing agent like magnesium can cleave the C-S bond of a diaryl disulfide to form an arylnickel(II) species, which can then undergo further reactions. rsc.org
The catalytic cycle for metal-catalyzed reactions involving disulfides can be complex, often involving oxidative addition of the disulfide to a low-valent metal center, followed by reductive elimination to form the desired product. mdpi.com
Oxidation Reactions of the Disulfide Moiety
The sulfur atoms in this compound can be oxidized to higher oxidation states, leading to the formation of thiosulfinates (sulfoxides) and thiosulfonates (sulfones).
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. researchgate.netnih.gov While the direct oxidation of disulfides is less common than the oxidation of the corresponding sulfides, it can be achieved under controlled conditions. The oxidation of bis(2,5-dichlorophenyl) sulfide (B99878), a related compound, to bis(2,5-dichlorophenyl) sulfoxide (B87167) is a known transformation, typically using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
The selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires careful control of reaction conditions. nih.govresearchgate.net Various reagents and methods have been developed for this purpose, many of which aim to be "green" by using oxidants like hydrogen peroxide. nih.govorganic-chemistry.org The further oxidation of the sulfoxide yields the corresponding sulfone. researchgate.netorganic-chemistry.org
The oxidation of this compound would first yield the corresponding thiosulfinate, bis(2,5-dichlorophenyl) thiosulfinate, and upon further oxidation, the thiosulfonate.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidation Product |
|---|---|
| This compound | Bis(2,5-dichlorophenyl) thiosulfinate (Sulfoxide analogue) |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dichlorophenylthiyl radical |
| 2,5-dichlorobenzenethiol |
| Sodium borohydride |
| Borane ammonia |
| 2,5-dichlorophenylthiolate |
| Bis(2,5-dichlorophenyl) sulfide |
| Bis(2,5-dichlorophenyl) sulfoxide |
| Hydrogen peroxide |
| meta-chloroperbenzoic acid (m-CPBA) |
| Bis(2,5-dichlorophenyl) thiosulfinate |
Reactions Involving Aromatic Halogen Substituents
The chlorine atoms on the phenyl rings of this compound are subject to reactions typical of aryl halides, namely electrophilic aromatic substitution and reductive dehalogenation.
The introduction of additional substituents onto the aromatic rings of this compound via electrophilic aromatic substitution is influenced by the directing effects of the existing chlorine and disulfide groups. Chlorine atoms are deactivating yet ortho-, para-directing, while the disulfide group is also generally considered to be ortho-, para-directing and deactivating.
In the case of this compound, the two chlorine atoms on each ring are positioned at the 2 and 5 positions. This substitution pattern, along with the disulfide bridge at the 1-position, significantly influences the regioselectivity of further substitution. The positions ortho and para to the disulfide bridge are positions 2, 6 and 4. The positions ortho and para to the chlorine at C2 are C1, C3 and C4. The positions ortho and para to the chlorine at C5 are C4 and C6. The cumulative effect of these substituents directs incoming electrophiles to the remaining vacant positions on the aromatic ring, primarily positions 3, 4, and 6.
| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Dichlorobenzene (B42874) | HNO₃, H₂SO₄, 25 °C | 1,4-Dichloro-2-nitrobenzene | Quantitative | harvard.edu |
| 1,3-Dichloro-2-nitrobenzene | HNO₃, H₂SO₄/oleum, 25 °C | 1,3-Dichloro-2,4-dinitrobenzene | Quantitative | harvard.edu |
| p-Dichlorobenzene | HNO₃, 72% HClO₄ | 1,4-Dichloro-2-nitrobenzene | - | nih.gov |
Based on these analogous reactions, the nitration of this compound would be expected to proceed under strong acidic conditions, with the nitro group likely substituting at the positions least sterically hindered and electronically favored by the combined directing effects of the chloro and disulfide substituents.
The chlorine atoms of this compound can be removed through reductive dehalogenation. This transformation is valuable for the synthesis of related compounds with fewer chlorine substituents or the complete removal of halogens to yield the parent diphenyl disulfide. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl chlorides.
The reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The conditions can be controlled to achieve selective removal of one or more chlorine atoms. For example, the selective hydrogenation of chlorobenzenes can be achieved by controlling reaction parameters such as temperature, pressure, and catalyst loading.
| Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Dichlorobenzenes | H₂, 0.5% of 5% Pd/C, 100 °C to reflux | Monochlorobenzene | researchgate.net |
| o-Nitrochlorobenzene | H₂, 0.8% and 5% Pd/C, NaOH, co-catalyst | 2,2'-Dichlorohydrazobenzene | x-mol.com |
| 3,4-Dichloronitrobenzene | H₂, Pt nanoparticles | 3,4-Dichloroaniline | lookchem.com |
The presence of the disulfide bond in this compound may influence the reductive dehalogenation process. The sulfur atoms can potentially interact with the catalyst surface, which might affect the reaction's efficiency and selectivity. However, catalytic hydrogenation is generally a robust method for aryl halide reduction.
Thiol-Disulfide Exchange Equilibria and Kinetics
Thiol-disulfide exchange is a characteristic reaction of disulfides, involving the cleavage of the S-S bond by a thiol. This reversible reaction leads to the formation of a new disulfide and a new thiol. The position of the equilibrium and the rate of the reaction are sensitive to the electronic and steric nature of the substituents on the disulfide and the reacting thiol. nih.gov
The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov Therefore, factors that influence the stability of the thiolate and the electrophilicity of the disulfide sulfur atoms will affect the reaction kinetics and equilibrium.
The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is expected to increase the electrophilicity of the sulfur atoms in the disulfide bond. This would make the disulfide more susceptible to nucleophilic attack by a thiol, thereby increasing the rate of the thiol-disulfide exchange reaction. Studies on substituted aromatic thiols have shown a correlation between the pKa of the thiol and its reactivity in disulfide exchange, with lower pKa thiols (more acidic) generally being more reactive. aalto.firesearchgate.net
The equilibrium constant (Keq) for thiol-disulfide exchange reactions provides a measure of the relative stability of the reactants and products. For the reaction between an aromatic disulfide (ArSSAr) and a thiol (RSH), the equilibrium can be represented as:
ArSSAr + 2 RSH ⇌ 2 ArSH + RSSR
The equilibrium constant is given by:
Keq = ([ArSH]²[RSSR]) / ([ArSSAr][RSH]²)
| Disulfide | Thiol | Equilibrium Constant (Keq) | Conditions | Reference |
|---|---|---|---|---|
| Oxidized Glutathione (GSSG) | Dithiothreitol (DTT) | 210 M | pD 7.0, D₂O | |
| Lipoic Acid | Mercaptoethanol (ME) | 13.3 M | pD 7.0, D₂O | |
| Mercaptoethanol (oxidized) | Glutathione (GSH) | 1.20 | pD 7.0, D₂O |
The electron-withdrawing nature of the chloro substituents in this compound would likely lead to a larger equilibrium constant when reacted with a simple alkyl thiol, favoring the formation of the corresponding 2,5-dichlorophenylthiol.
No Specific Catalytic Applications Found for this compound
Despite a comprehensive review of scientific literature, no specific research detailing the catalytic applications of the chemical compound This compound in the areas of photoredox catalysis, hydrogen atom transfer (HAT) mediation, cycloaddition reactions, or ring expansion reactions has been identified. While the broader class of diaryl disulfides is known to participate in various photocatalytic processes, information pinpointing the specific roles of the 2,5-dichloro substituted isomer in these transformations is not publicly available.
General reviews on disulfide-catalyzed photoreactions indicate that these compounds can act as versatile catalysts, including as photocatalysts, co-catalysts, and initiators. beilstein-journals.org They are known to generate thiyl radicals upon photoirradiation, which can mediate a range of organic transformations. beilstein-journals.org For instance, diaryl disulfides have been implicated in HAT processes, facilitating reactions such as cyclizations and additions. beilstein-journals.org One study highlighted the use of bis(4-chlorophenyl) disulfide, a different isomer, in a photocatalytic decarboxylation reaction, demonstrating that chlorinated diaryl disulfides can exhibit catalytic activity. nih.gov
However, the specific catalytic behavior of This compound remains uncharacterized in the scientific literature within the scope of the requested applications. There is no available data on its use as a photocatalyst or cocatalyst in photoredox cycles, nor any information on its ability to mediate hydrogen atom transfer.
Furthermore, no studies were found that describe the use of This compound as a catalyst for cycloaddition reactions, including [3+2] cycloadditions, [4+2] Diels-Alder reactions, or in ring expansion methodologies. While these are significant areas of research in organic synthesis, the role of this specific compound has not been reported.
Catalytic Applications and Roles in Organic Synthesis
Decarboxylation Reactions and Carboxylic Acid Transformations
Organic disulfides can participate in photoredox-catalyzed decarboxylation reactions. In such processes, a photocatalyst, upon excitation with light, can oxidize a deprotonated carboxylic acid (a carboxylate). This single-electron transfer (SET) event generates an acyloxyl radical, which is highly unstable and readily undergoes decarboxylation to produce a carbon-centered radical and carbon dioxide. While this is a known transformation facilitated by certain catalytic systems, there is no specific data in the scientific literature to suggest that "Bis(2,5-dichlorophenyl) disulfide" has been employed for this purpose.
Oxidative Functionalization Reactions
Disulfides are known to act as catalysts in various oxidative functionalization reactions, particularly those involving the use of molecular oxygen as the terminal oxidant. beilstein-journals.org
The aerobic oxidation of alkenes and alkynes to carbonyl compounds is a significant transformation in organic synthesis, and disulfides can catalyze this process, especially under photoirradiation. beilstein-journals.orgresearchgate.net The general mechanism involves the photochemical cleavage of the disulfide bond (S-S) to generate two thiyl radicals (RS•). beilstein-journals.orgresearchgate.net These highly reactive species can then interact with alkenes or alkynes.
In the case of alkynes, for instance, a thiyl radical can add to the carbon-carbon triple bond. The resulting vinyl radical can then be trapped by molecular oxygen, leading to a cascade of reactions that ultimately cleave the triple bond and form a 1,2-dicarbonyl compound. researchgate.net The disulfide is regenerated in the catalytic cycle, allowing it to facilitate the transformation of multiple substrate molecules. beilstein-journals.org
Despite the established role of various disulfides in these reactions, there are no specific research findings or data tables available in the reviewed literature that demonstrate the use of "this compound" as a catalyst for the aerobic oxidation of alkenes or alkynes.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. Disulfides can play a role in certain types of these transformations.
The diboration of alkynes is a powerful method for synthesizing vicinal diboron (B99234) compounds. This reaction is typically catalyzed by transition metals. A review of the scientific literature does not indicate that "this compound" is used as a catalyst for the diboration of alkynes. The common catalysts for this transformation are typically platinum-group metal complexes.
Hydrodechlorination is a process where a chlorine atom is replaced by a hydrogen atom. While radical reactions initiated by sulfur-centered radicals can in principle effect such transformations, there is no specific evidence in the literature to suggest that "this compound" is utilized for hydrodechlorination reactions.
Isomerization Reactions
Disulfide-catalyzed isomerizations, particularly of allylic alcohols, are known to occur under photochemical conditions. researchgate.net The process is generally initiated by the photo-cleavage of the disulfide into thiyl radicals. beilstein-journals.orgresearchgate.net A thiyl radical can then abstract a hydrogen atom from the hydroxyl group of an allylic alcohol, initiating a radical cascade that results in the isomerization of the double bond to afford a ketone or aldehyde. researchgate.net
While this represents an important application of the disulfide class of compounds in catalysis, no studies have been found that specifically report the use of "this compound" for this or any other isomerization reaction.
Cross-Coupling Reactions with Transition Metal Catalysts (e.g., Palladium, Nickel, Copper)
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-sulfur (C–S) bonds, and diaryl disulfides are often used as a source of the arylthiolate group. These reactions typically involve the coupling of a diaryl disulfide with an aryl halide or a related electrophile. The general transformation allows for the synthesis of unsymmetrical diaryl sulfides, which are significant structural motifs in many biologically active molecules and functional materials. The choice of catalyst—palladium, nickel, or copper—can influence the reaction conditions, substrate scope, and functional group tolerance.
General Reaction Scheme: Ar¹-S-S-Ar¹ + Ar²-X ---[Transition Metal Catalyst, Ligand, Base]---> Ar¹-S-Ar²
Ar¹-S-S-Ar¹ : Diaryl disulfide (e.g., this compound)
Ar²-X : Aryl halide (I, Br, Cl) or pseudohalide (OTf)
Ar¹-S-Ar² : Unsymmetrical diaryl sulfide (B99878)
The mechanism of these reactions generally involves the cleavage of the disulfide bond (S-S) by the metal catalyst to form a metal-thiolate complex (M-SAr¹). This is followed by oxidative addition of the aryl halide (Ar²-X) to the metal center, and subsequent reductive elimination to form the C-S bond of the product and regenerate the active catalyst.
Palladium Catalysis: Palladium complexes are highly effective for C–S cross-coupling reactions. Catalyst systems often consist of a palladium(II) precatalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results for coupling with less reactive aryl chlorides.
Nickel Catalysis: Nickel catalysts offer a more cost-effective alternative to palladium and have shown excellent activity in C–S bond formation. Nickel-catalyzed reactions can proceed via different mechanisms, including a reductive coupling pathway. In some cases, nickel catalysis can lead to unusual reactivity, such as C–S bond cleavage to form biaryls, depending on the reaction conditions and the presence of reducing agents like magnesium. nih.gov For the synthesis of aryl sulfides, nickel catalysts can effectively couple diaryl disulfides with aryl iodides.
Copper Catalysis: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are a classical method for C–S bond formation. Modern protocols often use copper salts like CuI with various ligands to facilitate the reaction under milder conditions than traditional methods. Copper nanopowder in polyethylene (B3416737) glycol (PEG) has been reported as an efficient and reusable catalytic system for the coupling of diaryl disulfides with aryl iodides, providing unsymmetrical diaryl sulfides in good yields under ligand-free conditions.
Detailed Research Findings:
Specific data on the cross-coupling reactions of This compound is scarce. However, the reactivity of other diaryl disulfides provides insight into the expected outcomes. For instance, research on the nickel-catalyzed reductive cross-coupling of diphenyl disulfide with various aryl iodides demonstrates the feasibility of this transformation.
Below is a representative data table for a nickel-catalyzed cross-coupling reaction between a diaryl disulfide and an aryl iodide, illustrating typical reaction parameters and yields for this class of reaction.
| Diaryl Disulfide | Aryl Halide | Catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| Diphenyl disulfide | Iodobenzene | NiCl₂(dppp) | Zn | DMF | 80 | 95 |
| Diphenyl disulfide | 4-Iodotoluene | NiCl₂(dppp) | Zn | DMF | 80 | 92 |
| Diphenyl disulfide | 1-Iodo-4-methoxybenzene | NiCl₂(dppp) | Zn | DMF | 80 | 89 |
| Diphenyl disulfide | 1-Iodo-4-nitrobenzene | NiCl₂(dppp) | Zn | DMF | 80 | 78 |
This table presents data for a representative reaction with Diphenyl disulfide to illustrate the general transformation, as specific data for this compound was not found in the searched literature.
Derivatization and Synthesis of Analogues of Bis 2,5 Dichlorophenyl Disulfide
Synthesis of Substituted Chlorophenyl Disulfide Isomers and Related Derivatives
The synthesis of substituted chlorophenyl disulfide isomers, including unsymmetrical derivatives, allows for the fine-tuning of the molecule's steric and electronic properties. A primary route to symmetrical disulfides is the oxidation of the corresponding thiols. For instance, the oxidation of thiophenols can be achieved using various oxidizing agents. odu.eduorganic-chemistry.orgresearchgate.netsci-hub.sebiolmolchem.com A simple and efficient method for preparing symmetrical disulfides involves the reaction of thiols with N-bromosuccinimide (NBS) in dichloromethane, which provides near-quantitative yields for a range of aromatic and aliphatic thiols. researchgate.net Another effective method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by dichlorodioxomolybdenum(VI), for the selective and quantitative conversion of thiols to disulfides under mild conditions. organic-chemistry.org
The synthesis of unsymmetrical disulfides, where the two aryl groups attached to the sulfur atoms are different, requires more controlled strategies to prevent the formation of symmetrical byproducts. One common approach involves the reaction of a thiol with a sulfenyl halide. A versatile method for preparing unsymmetrical diaryl disulfides with excellent yields involves the use of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide as a key reagent. researchgate.net This method is compatible with aromatic thiols bearing both electron-donating and electron-withdrawing groups. Another strategy is the base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols, which offers a green and practical approach to unsymmetrical disulfides. rsc.org Nickel-catalyzed reductive cross-electrophile coupling of unactivated alkyl bromides with symmetrical aryl tetrasulfides also provides a pathway to unsymmetrical aryl-alkyl disulfides. nih.gov
A range of functionalized aryl and heteroaryl disulfides can also be prepared from zinc organometallics by reaction with sulfur monochloride (S₂Cl₂). researchgate.net This method allows for the introduction of various functional groups prior to the disulfide bond formation.
Table 1: Selected Methods for the Synthesis of Substituted Disulfides
| Product Type | Method | Reagents | Key Features | Reference(s) |
| Symmetrical Disulfides | Oxidation of Thiols | N-Bromosuccinimide (NBS) | High yields, catalyst-free | researchgate.net |
| Symmetrical Disulfides | Oxidation of Thiols | DMSO, MoO₂Cl₂(DMSO)₂ | Mild conditions, high purity | organic-chemistry.org |
| Unsymmetrical Diaryl Disulfides | Sulfenyl Bromide Chemistry | 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide, thiol | Excellent yields, mild conditions | researchgate.net |
| Unsymmetrical Disulfides | Oxidative Coupling | Thiols, M₂CO₃ (M = K or Cs), O₂ | Green, atom-economical | rsc.org |
| Unsymmetrical Aryl-Alkyl Disulfides | Reductive Coupling | Alkyl bromides, aryl tetrasulfides, Ni catalyst | Practical, scalable | nih.gov |
| Functionalized Aryl Disulfides | From Zinc Organometallics | Aryl/heteroaryl zinc reagents, S₂Cl₂ | Access to highly functionalized derivatives | researchgate.net |
Introduction of Diverse Functional Groups onto the Aryl Rings
The introduction of diverse functional groups onto the dichlorophenyl rings of bis(2,5-dichlorophenyl) disulfide can significantly alter its chemical reactivity and potential applications. This can be achieved through various aromatic substitution reactions.
Electrophilic Aromatic Substitution: Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are fundamental methods for introducing functional groups onto benzene (B151609) rings. libretexts.orgyoutube.comlibretexts.orgyoutube.com The directing effects of the existing chlorine and disulfide substituents will influence the position of the incoming electrophile.
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently electron-deficient, nucleophilic aromatic substitution can be employed. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The presence of electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (like a halogen), facilitates this reaction. While chlorine is a leaving group, its displacement typically requires harsh conditions unless activated by strong electron-withdrawing groups. A novel strategy for activating halophenols for SNAr involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, enabling substitution with carboxylate nucleophiles under mild conditions. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.orgnih.govsigmaaldrich.cnrsc.org Reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (forming C-N bonds) can be applied to aryl halides. These reactions provide a versatile platform for introducing a wide array of functional groups, including alkyl, aryl, and amino moieties, onto the dichlorophenyl rings. The site-selectivity in dihalogenated systems can often be controlled by the choice of ligand and reaction conditions. nih.gov
Formation of Complex Molecular Architectures Utilizing Disulfide Linkages
The disulfide bond in this compound can serve as a linchpin for the construction of more complex heterocyclic systems. The cleavage of the S-S bond, often in situ, generates reactive thiol intermediates that can participate in cyclization reactions.
Benzothiazole (B30560) Derivatives
Benzothiazoles are an important class of heterocyclic compounds with various applications. A common synthetic route involves the reaction of 2-aminothiophenols with various electrophiles. Bis(2-aminophenyl) disulfide, a related disulfide, serves as a stable precursor to 2-aminothiophenol (B119425). nih.govbohrium.comsemanticscholar.orgtandfonline.comtandfonline.com The in-situ reduction of the disulfide bond, for example with NaSH under microwave irradiation, followed by condensation with an aldehyde, yields 2-substituted benzothiazoles. tandfonline.comtandfonline.com Another approach involves a catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide in the presence of an ammonia (B1221849) borane (B79455) complex (BH₃NH₃) to produce 2-unsubstituted benzothiazoles. nih.govbohrium.comsemanticscholar.org This reaction proceeds through the cleavage of the S-S bond and the formation of new C-N and C-S bonds. It is plausible that an appropriately substituted bis(2-amino-5-chlorophenyl) disulfide could undergo similar reactions to yield dichlorinated benzothiazole derivatives. The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives has been achieved through the reaction of 2-aminothiophenol disulfide with substituted 2-aminobenzaldehydes. sigmaaldrich.cn
Thiadiazole, Oxadiazole, and Triazole Systems
The disulfide functionality can also be a precursor for other five-membered heterocyclic rings.
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized through the cyclization of thiosemicarbazides. luxembourg-bio.comorgsyn.orgmdpi.com A three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur provides a metal-free route to 2,5-disubstituted 1,3,4-thiadiazoles. rsc.orgresearchgate.net Another method involves a double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide to form spiro[4.4]thiadiazole derivatives. nih.gov While direct synthesis from this compound is not explicitly documented, the generation of a thiocarbonyl intermediate from the disulfide could potentially lead to such heterocyclic systems.
Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized by the cyclization of acylhydrazides. luxembourg-bio.comorganic-chemistry.orgdergipark.org.trmdpi.comrdd.edu.iq One prevalent method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification. dergipark.org.trmdpi.com The resulting 1,3,4-oxadiazole-2-thione can be further functionalized. While a direct role for this compound is not immediately apparent in these syntheses, its cleavage to a thiol and subsequent conversion to a thio-intermediate could potentially be integrated into a multi-step synthesis of oxadiazole derivatives.
Triazoles: 1,2,4-Triazoles can be synthesized from thiosemicarbazides, which can be derived from reactions involving carbon disulfide. mdpi.comnih.govresearchgate.net An iridium-catalyzed orthogonal and regioselective synthesis of triazole disulfides has been developed, highlighting the compatibility of the disulfide bond with triazole formation. nih.gov Furthermore, triazole-bridged disulfide mimetics have been synthesized for applications in cyclic peptides, demonstrating the integration of these two structural motifs. rdd.edu.iq The synthesis of asymmetric disulfide triazoles has also been reported. nih.gov
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems Utilizing Bis(2,5-dichlorophenyl) Disulfide
The inherent reactivity of the disulfide bond in this compound presents significant opportunities for the development of novel catalytic systems. The S-S bond can be readily cleaved and reformed, a property that is central to its potential catalytic activity. Future research is anticipated to focus on several key areas:
Redox Catalysis: The ability of the disulfide bond to undergo reversible reduction to thiols and oxidation back to the disulfide makes it an ideal candidate for redox catalysis. This could be applied to a variety of organic transformations, including oxidation and reduction reactions that are fundamental in synthetic chemistry.
Transition Metal-Free Catalysis: There is a growing demand for catalytic systems that avoid the use of expensive and potentially toxic transition metals. This compound and its derivatives could serve as organocatalysts, where the disulfide moiety acts as the active site. Research in this area would contribute to more sustainable and cost-effective chemical synthesis.
Polymerization Catalysis: The dynamic nature of the disulfide bond could be harnessed to control polymerization reactions. This could lead to the development of novel polymerization techniques with enhanced control over polymer architecture and properties.
Exploration of this compound in Advanced Materials Chemistry
The unique properties of this compound, including the presence of a reactive disulfide bond and chlorinated aromatic rings, make it a promising building block for advanced materials.
Polymer Chemistry:
The incorporation of this compound into polymer chains can impart unique functionalities. The disulfide bond can act as a dynamic covalent bond, leading to the creation of covalent adaptable networks (CANs). rsc.org These materials exhibit properties such as self-healing and stimulus-responsiveness. mdpi.com For instance, the disulfide linkages can be broken and reformed under specific stimuli like light or a change in redox environment, allowing the material to repair damage or change its shape. Recent advancements have focused on synthesizing dynamic cross-linkers with high yields and purity of disulfide linkages for creating reprocessable cross-linked polymers. rsc.org
Electronic Materials:
The chlorinated aromatic structure of this compound influences its electronic properties. The presence of chlorine atoms, which are electron-withdrawing, can modify the electron density of the aromatic rings. This could be exploited in the design of organic electronic materials, such as organic semiconductors or dielectrics. Further research is needed to fully understand the structure-property relationships and to explore the potential of this compound in electronic devices.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Advanced computational modeling can provide insights that are difficult to obtain through experiments alone.
Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of reactions involving this compound. This includes understanding the energetics of disulfide bond cleavage and formation, as well as the role of the chloro-substituents in influencing reactivity.
Predicting Selectivity: Computational models can help predict the selectivity of reactions catalyzed by or involving this disulfide. By simulating different reaction pathways, researchers can identify the factors that control the formation of desired products over side products.
Materials Design: Molecular dynamics (MD) simulations can be employed to model the behavior of polymers and materials containing this compound. These simulations can provide insights into the material's mechanical properties, self-healing capabilities, and response to external stimuli, thus guiding the design of new materials with tailored functionalities.
Green Chemistry Approaches in Synthetic Methodologies and Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis and application of this compound can benefit significantly from these principles.
Greener Synthetic Routes:
Traditional methods for synthesizing disulfides can sometimes involve harsh reagents and generate significant waste. jocpr.com Research into greener synthetic methodologies is crucial. This includes:
Catalytic Oxidative Coupling: Developing efficient catalytic systems for the oxidative coupling of the corresponding thiol (2,5-dichlorothiophenol) to form the disulfide. This could involve the use of environmentally benign oxidants like oxygen or hydrogen peroxide.
Solvent-Free or Green Solvents: Exploring synthetic routes that minimize or eliminate the use of volatile organic solvents. mdpi.com Reactions in water, ionic liquids, or under solvent-free conditions are attractive alternatives. jocpr.commdpi.com For instance, a simple and green method for the oxidation of thiols to disulfides using ascorbic acid in water has been reported to be practical and efficient. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com
Sustainable Applications:
The applications of this compound can also be viewed through a green chemistry lens. Its use as a catalyst, as described earlier, aligns with the principle of catalysis over stoichiometric reagents. Furthermore, its incorporation into self-healing and recyclable polymers contributes to the development of more sustainable materials with extended lifecycles.
Q & A
Q. What are the standard synthetic protocols for preparing Bis(2,5-dichlorophenyl) disulfide, and how can purity be optimized?
this compound is typically synthesized via oxidation of the corresponding thiol precursor (2,5-dichlorothiophenol) using oxidizing agents like hydrogen peroxide or iodine. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to minimize side products such as sulfoxides or sulfones. Purification can be achieved via column chromatography or recrystallization, with purity verified by HPLC (>98%) and melting point analysis. Ensure inert atmospheres to prevent undesired oxidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, noting chemical shifts for aromatic protons (δ ~7.2–7.8 ppm) and disulfide bonds.
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (C₁₂H₆Cl₄S₂, exact mass 357.87 g/mol).
- X-ray crystallography : Resolve crystal packing and bond angles for structural validation.
- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled atmospheres .
Q. How does the steric and electronic environment of the 2,5-dichlorophenyl groups influence the compound’s reactivity?
The electron-withdrawing chlorine substituents reduce electron density on the disulfide bond, increasing susceptibility to nucleophilic attack. Steric hindrance from the para-chlorine positions may slow reactions in crowded molecular environments. Comparative studies with non-chlorinated analogs (e.g., diphenyl disulfide) can isolate electronic vs. steric effects .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
Discrepancies may arise from impurities, solvent polarity, or ligand-metal coordination dynamics. Design controlled experiments:
Q. How can computational modeling (e.g., DFT) predict the environmental degradation pathways of this compound?
Density Functional Theory (DFT) simulations can model hydrolysis or photolytic cleavage mechanisms. Key parameters include bond dissociation energies (BDE) of the S–S bond and reaction barriers under varying pH/UV conditions. Validate predictions with LC-MS/MS to detect degradation byproducts like thiols or sulfonic acids .
Q. What methodologies are recommended for studying the compound’s role as a ligand in transition-metal complexes?
- Synthesis : React this compound with metal precursors (e.g., PdCl₂) in coordinating solvents (DMF, THF).
- Characterization : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination geometry.
- Activity assays : Test catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling), correlating turnover numbers with ligand electronic parameters .
Q. How can researchers address discrepancies in reported solubility and stability data across different solvents?
Systematically evaluate solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., ethanol) solvents via gravimetric analysis. Stability studies should include:
- Accelerated aging under controlled temperature/humidity.
- Monitoring via Raman spectroscopy for S–S bond integrity.
- Statistical analysis (ANOVA) to identify significant solvent effects .
Methodological Design and Theoretical Frameworks
Q. How should researchers integrate this compound into a theoretical framework for studying sulfur-centered redox processes?
Anchor studies in Marcus theory for electron transfer or Hard-Soft Acid-Base (HSAB) principles to explain redox behavior. For example, the compound’s disulfide bond can act as a soft base, interacting with soft acids (e.g., Au⁺). Experimental validation via cyclic voltammetry can quantify redox potentials .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
Use nonlinear regression models (e.g., Hill equation) to fit EC₅₀ values in cell viability assays. Pair with principal component analysis (PCA) to identify correlated toxicity endpoints (oxidative stress, membrane damage) .
Q. How can isotopic labeling (e.g., ³⁴S) elucidate mechanistic pathways in disulfide bond cleavage reactions?
Synthesize ³⁴S-labeled this compound and track isotopic distribution in products via mass spectrometry. This clarifies whether cleavage proceeds via homolytic (radical) or heterolytic (ionic) mechanisms .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., catalytic efficiency vs. ligand structure).
- Figures : Use Arrhenius plots for thermal degradation studies or molecular orbital diagrams from DFT.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
